molecular formula C18H22N2O2S B2716836 7-(furan-2-yl)-N-phenethyl-1,4-thiazepane-4-carboxamide CAS No. 1706223-49-5

7-(furan-2-yl)-N-phenethyl-1,4-thiazepane-4-carboxamide

Cat. No. B2716836
CAS RN: 1706223-49-5
M. Wt: 330.45
InChI Key: MDOYBHNQIUUAEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-(furan-2-yl)-N-phenethyl-1,4-thiazepane-4-carboxamide” is a complex organic molecule that contains a furan ring, a phenethyl group, and a thiazepane ring with a carboxamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, furan compounds are typically synthesized from furfural, which is produced from agricultural byproducts like corncobs or sugar cane bagasse . Thiazepane derivatives can be synthesized through various methods, including cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its furan ring, phenethyl group, and thiazepane ring with a carboxamide group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Thiazepane is a seven-membered ring containing six carbon atoms and one nitrogen atom.


Chemical Reactions Analysis

Furan compounds are known to undergo a variety of chemical reactions, including Diels–Alder additions to electrophilic alkenes and alkynes . The reactivity of this specific compound would depend on the positions and orientations of its functional groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature .

Scientific Research Applications

Furan Fatty Acids and Metabolism

  • Furan Fatty Acids and Glucose Metabolism : Lankinen et al. (2015) investigated the association between 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), a metabolite of furan fatty acids, and glucose metabolism. Their study suggests that moderately elevated concentration of CMPF, resulting from increased intake of fish, is not harmful to glucose metabolism, indicating the potential metabolic neutrality or benefits of certain furan fatty acids in human health [Lankinen et al., 2015].

  • Omega-3 Fatty Acids and CMPF : Liu et al. (2020) reported on the effects of consuming pure omega-3 fatty acids (EPA, DPA, DHA) on plasma levels of CMPF. Their findings suggest that omega-3 fatty acids can significantly increase plasma CMPF levels, hinting at the complex metabolic interactions between dietary intake of specific nutrients and furan fatty acid metabolites [Liu et al., 2020].

Furan Exposure and Human Health

  • Furan Metabolites and Tobacco Smoke Exposure : Grill et al. (2015) explored the association between furan-derived urinary metabolites and tobacco smoke exposure in humans. Their research underscores the importance of identifying biomarkers for furan exposure, which could have implications for assessing the risk of exposure to furan-containing environments or products [Grill et al., 2015].

  • Furancarboxylic Acids in Uremic Serum : Niwa et al. (1988) detected several furancarboxylic acids in uremic serum, indicating their potential role as inhibitors of drug binding. This study highlights the accumulation of furan derivatives in the context of renal failure and their interaction with pharmaceutical compounds [Niwa et al., 1988].

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many furan derivatives have therapeutic applications .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Furan and its derivatives can be toxic and may be carcinogenic in humans .

Future Directions

The future directions for this compound would depend on its potential applications. Furan derivatives have a wide range of uses, including in therapeutics, photovoltaics, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals .

properties

IUPAC Name

7-(furan-2-yl)-N-(2-phenylethyl)-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c21-18(19-10-8-15-5-2-1-3-6-15)20-11-9-17(23-14-12-20)16-7-4-13-22-16/h1-7,13,17H,8-12,14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOYBHNQIUUAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.